1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea
Description
The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea is a synthetic urea derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety, a 5-oxopyrrolidin-3-ylmethyl backbone, and a 2-chlorophenyl substituent.
Key structural features:
- 5-Oxopyrrolidin-3-ylmethyl backbone: A lactam ring that introduces conformational rigidity and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-14-3-1-2-4-15(14)22-19(25)21-9-12-7-18(24)23(10-12)13-5-6-16-17(8-13)27-11-26-16/h1-6,8,12H,7,9-11H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXDGVIJLSZFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrrolidinone Intermediate:
Introduction of the Chlorophenyl Group:
Industrial Production Methods: For large-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient or recyclable catalysts.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
Types of Reactions:
-
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidized derivatives with potential changes in biological activity.
-
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Products: Reduced forms that might exhibit different pharmacological properties.
-
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Reagents: Nucleophiles like amines or thiols.
Products: Substituted derivatives with varied functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in polar solvents like DMF or DMSO.
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Probes: Employed in the development of probes for studying biological pathways and interactions.
Medicine:
Pharmacological Studies: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the pyrrolidinone ring can form hydrogen bonds with active site residues. The chlorophenyl group might enhance binding affinity through π-π interactions or halogen bonding.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Heterocyclic Substituents (e.g., thiophen-2-yl in Analog 2): Introduce sulfur, which may affect solubility and redox properties.
Molecular Weight and Polarity :
- Analog 3 (413.4 g/mol) has the highest molecular weight due to two methoxy groups, increasing hydrophobicity.
- Analog 2 (359.4 g/mol) is lighter but contains a polarizable sulfur atom, which could enhance intermolecular interactions.
Core Modifications :
- Analog 4 replaces the benzo[d][1,3]dioxole with a 2,3-dihydro-1,4-benzodioxin moiety, altering ring puckering and conformational dynamics (see for puckering analysis methods).
Biological Activity
The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Structure
The molecular formula of the compound is , with a molecular weight of approximately 373.83 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a urea functional group, which are critical for its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the benzo[d][1,3]dioxole structure is known to enhance lipophilicity, allowing better penetration through cell membranes.
- Enzyme Inhibition : The urea moiety may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound may interact with specific receptors in the central nervous system (CNS), potentially modulating neurotransmitter activity.
Therapeutic Potential
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Potential protective effects against neurodegenerative diseases have been noted in related compounds.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Neuroprotection | Protection against oxidative stress |
Notable Research Findings
- Anticancer Studies : A study demonstrated that similar urea derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity.
- Neuroprotective Effects : Research indicated that compounds with the benzo[d][1,3]dioxole scaffold improved neuronal survival under oxidative stress conditions by modulating signaling pathways associated with cell survival .
Q & A
Q. What synthetic methodologies are typically employed for urea derivatives containing benzodioxole and chlorophenyl groups?
Synthesis often involves coupling reactions between substituted isocyanates and amines. For example, chlorophenyl isocyanate can react with benzodioxole-containing amines under inert solvents (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts . Similar methods are validated in the synthesis of related compounds, where benzodioxole and chlorophenyl moieties are introduced via stepwise condensation . Reaction optimization may require reflux conditions and purification via column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1705 cm⁻¹ for pyrrolidinone) and urea N-H stretches (~3051 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 6–8 ppm for benzodioxole and chlorophenyl groups) and methylene/methyl linkages. ¹³C NMR confirms carbonyl carbons (~160–180 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and detects impurities (e.g., 2% isomer content in related compounds) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in mass spectrometry data caused by impurities or isomer formation?
Contradictory GCMS or HRMS results (e.g., unexpected m/z values) require orthogonal validation:
- Chromatographic Purity Checks : Use HPLC with UV detection to isolate impurities.
- Isotopic Pattern Analysis : Compare experimental and theoretical isotopic distributions to distinguish isomers .
- Tandem MS (MS/MS) : Fragment ions can differentiate structural variants (e.g., positional isomers of chlorophenyl groups) .
Q. What experimental design strategies optimize multi-step synthesis yields for this compound?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry, solvent) to identify critical factors. For example, flow-chemistry approaches improve reproducibility in oxidation steps .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .
Q. How can crystallography tools like SHELX and Mercury enhance structural analysis of this urea derivative?
- SHELX Refinement : Resolve crystal structures by refining X-ray diffraction data, particularly for hydrogen-bonding networks involving urea groups .
- Mercury Visualization : Analyze packing motifs and intermolecular interactions (e.g., π-π stacking between aromatic rings) to predict solubility or stability .
- Twinned Data Handling : For challenging crystals, use SHELXL’s twin refinement options to correct for overlapping lattices .
Q. What are the challenges in achieving high-purity crystallization, and how can they be mitigated?
- Solvent Screening : Test polar (DMSO) vs. non-polar (hexane) solvents to optimize crystal growth.
- Seeding Techniques : Introduce microcrystals to induce controlled nucleation .
- Thermal Gradient Methods : Slow cooling from saturated solutions reduces amorphous byproducts .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR signals from dynamic conformational changes?
- Variable-Temperature NMR : Cool samples to –40°C to "freeze" rotamers and resolve split peaks .
- 2D NMR (COSY, NOESY) : Correlate proton environments to confirm spatial proximity of benzodioxole and chlorophenyl groups .
Q. Why might computational predictions (e.g., DFT) deviate from experimental spectroscopic data?
- Solvent Effects : Simulations often assume gas-phase conditions; apply implicit solvent models (e.g., PCM) to improve accuracy.
- Conformational Sampling : Account for multiple low-energy conformers in dynamic equilibrium .
Methodological Resources
- Structural Databases : Use Cambridge Structural Database (CSD) entries for urea derivatives to benchmark crystallographic parameters .
- Synthetic Protocols : Adapt stepwise procedures from analogous compounds, ensuring compatibility with sensitive functional groups (e.g., benzodioxole’s acid sensitivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
